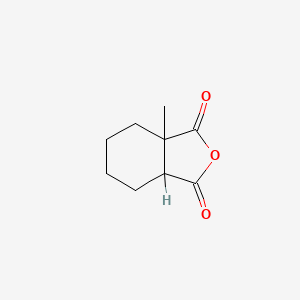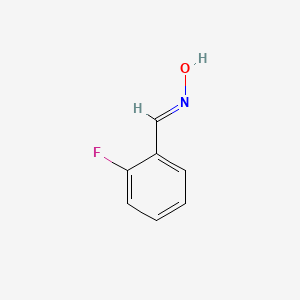
(E)-2-Fluorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Fluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of a C=N-OH functional group. This compound is derived from 2-fluorobenzaldehyde and hydroxylamine. Oximes are known for their versatility in various chemical reactions and applications, making them valuable in both research and industrial settings.
Aplicaciones Científicas De Investigación
(E)-2-Fluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Oximes are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine: Some oxime derivatives are explored for their therapeutic potential, including anticancer and anti-inflammatory properties
Industry: Oximes are used in the production of polymers and as stabilizers in various industrial processes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-2-Fluorobenzaldehyde oxime can be synthesized through the condensation reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically takes place in an aqueous or alcoholic medium, often under mild acidic conditions to facilitate the formation of the oxime. The general reaction is as follows:
2-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→(E)-2-Fluorobenzaldehyde Oxime+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (E)-2-Fluorobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitrile compounds.
Reduction: Reduction of the oxime can yield amines, which are valuable intermediates in various chemical syntheses.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-fluorobenzonitrile.
Reduction: Formation of 2-fluorobenzylamine.
Substitution: Formation of various substituted oximes depending on the reagents used.
Mecanismo De Acción
The mechanism of action of (E)-2-Fluorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions or act as a nucleophile in various biochemical reactions. This interaction can modulate the activity of enzymes or other proteins, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Benzaldehyde oxime: Similar structure but lacks the fluorine substituent.
2-Chlorobenzaldehyde oxime: Contains a chlorine substituent instead of fluorine.
2-Bromobenzaldehyde oxime: Contains a bromine substituent instead of fluorine.
Uniqueness: (E)-2-Fluorobenzaldehyde oxime is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interaction with biological targets, making it a valuable compound for various applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Fluorobenzaldoxime can be achieved through a reaction between 2-Fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Fluorobenzaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-Fluorobenzaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride and base to the solution.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with cold solvent and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure 2-Fluorobenzaldoxime." ] } | |
Número CAS |
451-79-6 |
Fórmula molecular |
C7H6FNO |
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
(NZ)-N-[(2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |
Clave InChI |
YPVOCNRPBFPDLO-UITAMQMPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N\O)F |
SMILES |
C1=CC=C(C(=C1)C=NO)F |
SMILES canónico |
C1=CC=C(C(=C1)C=NO)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



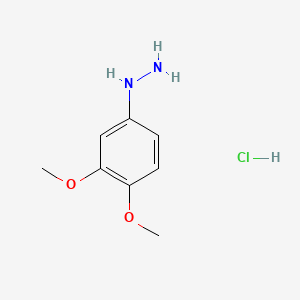
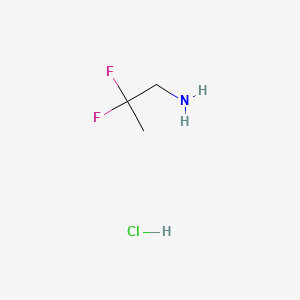

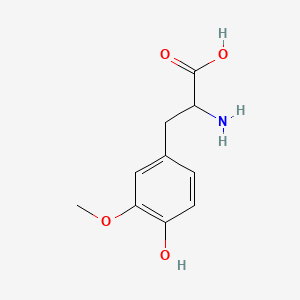

![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)
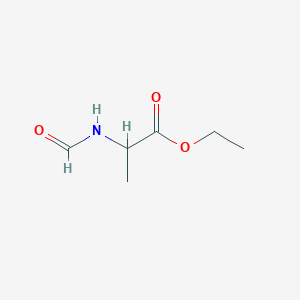
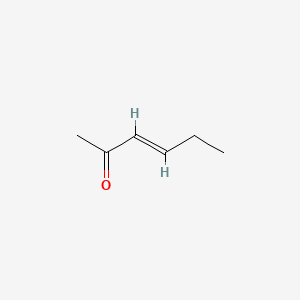


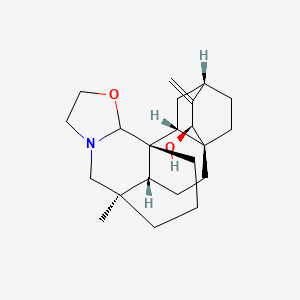
![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)
